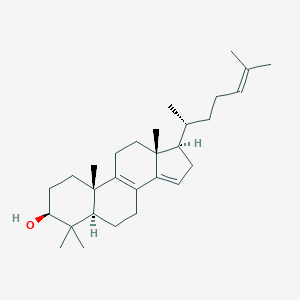

4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol

描述

卵泡液-减数分裂激活甾醇 (FF-MAS) 是一种在哺乳动物卵巢卵泡液中发现的甾醇类化合物。它在卵母细胞成熟过程中起着至关重要的作用,通过促进减数分裂的恢复来实现。

准备方法

合成路线和反应条件

FF-MAS 可以通过一系列化学反应从羊毛甾醇开始合成。合成涉及在 14α 位置对羊毛甾醇进行去甲基化,该过程由细胞色素 P450 51A1 催化。 此过程涉及三个步骤,需要六个电子 . FF-MAS 的合成类似物,例如 ZK255884、ZK255933 和 ZK255991,也通过类似的路线制备,并用于研究 FF-MAS 对卵母细胞成熟的影响 .

工业生产方法

FF-MAS 的工业生产涉及从生物来源(如卵泡液)中提取和纯化该化合物。 然后对该化合物进行进一步的纯化过程,以获得适合研究和治疗应用的高纯度产品 .

化学反应分析

Oxidative Demethylation by CYP51 (Lanosterol 14α-Demethylase)

FF-MAS is synthesized from lanosterol via a three-step oxidative demethylation catalyzed by cytochrome P450 enzyme CYP51 (ERG11 in yeast). This reaction removes the 14α-methyl group from lanosterol, producing FF-MAS as a key intermediate .

| Reaction | Lanosterol + 3 O₂ + 3 NADPH → FF-MAS + Formate + 3 NADP⁺ + 4 H₂O |

|---|---|

| Enzyme | CYP51 (EC 1.14.13.70) |

| Function | Critical for ergosterol biosynthesis in fungi and cholesterol synthesis in mammals . |

Reduction of Δ¹⁴ Double Bond by ERG24 (Δ¹⁴-Sterol Reductase)

FF-MAS undergoes reduction of the C14=C15 double bond to form 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol, a precursor to zymosterol. This reaction is NADPH-dependent .

| Reaction | FF-MAS + NADPH → 4,4-Dimethyl-5α-cholesta-8,24-dien-3β-ol + NADP⁺ |

|---|---|

| Enzyme | ERG24 (EC 1.3.1.70) |

| Function | Essential for sterol membrane integrity in Saccharomyces cerevisiae . |

Oxidation Reactions

FF-MAS participates in oxidation reactions under aerobic conditions, forming carboxylated derivatives. These reactions are critical in metabolic pathways leading to cholesterol .

Reduction Reactions

Chemical reduction of FF-MAS modifies its double-bond configuration, influencing downstream sterol production.

Substitution Reactions

The 3β-hydroxyl group of FF-MAS undergoes substitution to form ester or ether derivatives, enabling functionalization for pharmaceutical research.

| Reagent | Product | Conditions |

|---|---|---|

| Acetyl chloride | 3β-Acetoxy derivative | Acidic anhydride, room temp |

| Methanesulfonyl chloride | 3β-Mesylate derivative | Base catalysis (e.g., pyridine) |

Synthetic Routes

FF-MAS has been synthesized in six steps from 3β-acetoxy-4,4-dimethyl-5α-cholest-8(14)-en-15-one, involving ketone reduction, epoxidation, and selective deprotection . Key steps include:

-

Epoxidation : Formation of 8,14-epoxide intermediate.

-

Acid-Catalyzed Rearrangement : Generates the triene structure.

Research Findings

-

Antifungal Target : Inhibition of CYP51 disrupts FF-MAS production, impairing ergosterol synthesis in fungi .

-

Meiosis Activation : FF-MAS acts as a meiosis-activating sterol in mammalian oocytes, though its mechanism remains under study .

-

Industrial Use : Engineered yeast strains overproduce FF-MAS for sterol-derived pharmaceuticals.

Table 1: Enzymatic Reactions Involving FF-MAS

Table 2: Synthetic Modifications of FF-MAS

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | O₂, NADP⁺ | Aerobic, enzymatic | Carboxylated oxysterols |

| Reduction | NADPH, ERG24 | Anaerobic, enzymatic | Saturated sterol derivatives |

| Substitution | Acetyl chloride, pyridine | Room temperature | 3β-Acetoxy-FF-MAS |

科学研究应用

Biological and Pharmacological Applications

Role in Vitamin D Synthesis

Ergosterol is a crucial precursor for the synthesis of vitamin D in humans. When exposed to ultraviolet light, ergosterol undergoes a transformation to produce vitamin D2 (ergocalciferol), which is vital for calcium absorption and bone health . This property makes ergosterol an important compound in dietary supplements aimed at improving bone density and overall health.

Pharmaceutical Uses

The compound serves as a key intermediate in the synthesis of steroid hormones and medications. It is utilized in the production of corticosteroids and other hormonal therapies that target inflammatory disorders, autoimmune diseases, and hormonal imbalances . Research continues to explore its therapeutic potential in developing novel treatments for various medical conditions.

Industrial Applications

Synthesis of Steroidal Hormones

Due to its cholesterol-derived structure, ergosterol is employed in the pharmaceutical industry for synthesizing steroidal hormones. This includes its use in producing anti-inflammatory drugs and contraceptives .

Cosmetic Industry

Ergosterol is also incorporated into cosmetic formulations due to its skin-conditioning properties. It is found in anti-aging creams and sunscreens, contributing to skin hydration and protection against UV radiation .

Research Applications

Cholesterol Metabolism Studies

Research has focused on the role of ergosterol in cholesterol metabolism. Its interactions with various enzymes involved in sterol biosynthesis provide insights into metabolic pathways critical for maintaining cellular health .

Meiosis Activation

Known as follicular fluid meiosis activating sterol (FF-MAS), ergosterol has been identified as a significant factor in activating meiosis in oocytes. This application is particularly relevant in reproductive biology studies .

Potential research avenues include:

- Investigating the pharmacokinetics and pharmacodynamics of ergosterol to better understand its absorption and metabolism.

- Exploring its interactions with cellular receptors and enzymes to elucidate its mechanisms of action.

- Developing modified analogues of ergosterol to enhance its therapeutic properties .

作用机制

FF-MAS 通过与卵母细胞膜上的特定受体结合而发挥作用,从而激活促进减数分裂恢复的信号通路。 参与的关键受体之一是肝脏 X 受体 (LXR),它与 FF-MAS 结合并介导其对卵母细胞成熟的影响 . LXR 的激活导致参与减数分裂恢复和卵母细胞成熟的基因上调 .

相似化合物的比较

其他类似的化合物包括睾丸减数分裂激活甾醇 (T-MAS),它参与睾丸中精子的成熟 . 虽然 FF-MAS 和 T-MAS 在促进减数分裂恢复方面具有相似的功能,但它们在生殖系统中的特定作用和位置不同。 FF-MAS 主要存在于卵巢卵泡液中,而 T-MAS 则存在于睾丸中 .

类似化合物列表

- 睾丸减数分裂激活甾醇 (T-MAS)

- 4,4-二甲基-5α-胆甾-8,14,24-三烯-3β-醇 (FF-MAS)

- 4,4-二甲基-5α-胆甾-8,24-二烯-3β-醇 (T-MAS)

生物活性

4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol, also known as 4,4-Dimethylcholesta-8,14,24-trienol, is a sterol that plays a significant role in various biological processes. This compound is particularly noted for its involvement in steroid biosynthesis and its potential biological activities in different organisms.

- Chemical Formula : C29H46O

- Molecular Weight : Approximately 410.67 g/mol

- IUPAC Name : (2S,5S,7R,14R,15R)-2,6,6,15-tetramethyl-14-[(2R)-6-methylhept-5-en-2-yl]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1(10),11-dien-5-ol

Biosynthesis and Metabolic Pathway

4,4-Dimethylcholesta-8,14,24-trienol is synthesized from lanosterol through the action of specific enzymes:

- Lanosterol 14-alpha-demethylase (ERG11) : Catalyzes the C14-demethylation of lanosterol.

- Delta(14)-sterol reductase (ERG24) : Reduces the C14=C15 double bond to produce 4,4-Dimethylcholesta-8,14,24-trienol.

This compound is considered a meiosis activating sterol and is involved in the ergosterol biosynthesis pathway which is crucial for fungi and certain plants .

Meiosis Activation

Research indicates that 4,4-Dimethylcholesta-8,14,24-trienol acts as an activator of meiosis in various organisms. It has been identified as a critical component in the reproductive processes of certain fungi and yeast species like Saccharomyces cerevisiae, where it promotes meiotic progression .

Role in Steroid Biosynthesis

This sterol is integral to the synthesis of other biologically active sterols and steroids. Its presence influences the biosynthetic pathways leading to important hormones and signaling molecules within cells .

Research Findings

Recent studies have highlighted diverse biological activities associated with this compound:

- Antifungal Properties : As a component of ergosterol biosynthesis in fungi, it is hypothesized to play a role in antifungal resistance mechanisms.

- Cell Signaling : It may influence cellular signaling pathways through its interactions with specific nuclear receptors such as LXR (Liver X Receptor) which are involved in lipid metabolism and inflammation responses .

- Potential Therapeutic Applications : Given its role in meiosis and steroid biosynthesis, there is ongoing research into its potential applications in reproductive health and metabolic disorders.

Case Study 1: Fungal Reproduction

A study conducted on Saccharomyces cerevisiae demonstrated that supplementation with 4,4-Dimethylcholesta-8,14,24-trienol significantly enhanced meiotic induction compared to control groups lacking this sterol. The findings suggest that this compound could be utilized to manipulate reproductive cycles in yeast for biotechnological applications.

Case Study 2: Lipid Metabolism

In a separate investigation involving mammalian cell lines, the introduction of this sterol was shown to modulate lipid profiles by activating LXR pathways. This resulted in altered expression of genes involved in cholesterol homeostasis and fatty acid metabolism.

Summary Table of Biological Activities

| Activity | Description | Organism/Model |

|---|---|---|

| Meiosis Activation | Promotes meiotic progression | Saccharomyces cerevisiae |

| Antifungal Mechanism | Potential role in antifungal resistance | Various fungal species |

| Cell Signaling Modulation | Influences LXR-mediated lipid metabolism | Mammalian cell lines |

| Therapeutic Potential | Implications for reproductive health and metabolic disorders | Various biological models |

属性

IUPAC Name |

(3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,13,20,22,25-26,30H,8,10-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQXEZVYNCBVDO-PBJLWWPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982834 | |

| Record name | 4,4-Dimethylcholesta-8,14,24-trien-3-olato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,4-Dimethylcholesta-8,14,24-trienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64284-64-6 | |

| Record name | 4,4-Dimethyl-5α-cholesta-8,14,24-trien-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64284-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethylcholesta-8,14,24-trienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064284646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethylcholesta-8,14,24-trien-3-olato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethylcholesta-8,14,24-trienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。